molecular formula C11H15BrO2 B13981553 1-Bromo-4-(3-ethoxypropoxy)benzene CAS No. 279262-29-2

1-Bromo-4-(3-ethoxypropoxy)benzene

Cat. No.: B13981553
CAS No.: 279262-29-2
M. Wt: 259.14 g/mol
InChI Key: CMWIKIOPQWVHOG-UHFFFAOYSA-N
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Description

1-Bromo-4-(3-ethoxypropoxy)benzene is an organic compound that belongs to the class of bromobenzenes. It is characterized by a benzene ring substituted with a bromine atom and a 3-ethoxypropoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

The synthesis of 1-Bromo-4-(3-ethoxypropoxy)benzene can be achieved through several synthetic routes. One common method involves the reaction of 1-bromo-4-hydroxybenzene with 3-ethoxypropyl bromide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an appropriate solvent like acetone or dimethylformamide (DMF). Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Bromo-4-(3-ethoxypropoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation Reactions: The ethoxypropoxy group can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or aldehydes.

    Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids in the presence of palladium catalysts to form biaryl compounds.

Scientific Research Applications

1-Bromo-4-(3-ethoxypropoxy)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(3-ethoxypropoxy)benzene in chemical reactions typically involves the activation of the benzene ring through the electron-withdrawing effect of the bromine atom. This activation facilitates electrophilic aromatic substitution reactions. The ethoxypropoxy group can also participate in various transformations, contributing to the compound’s versatility in synthetic chemistry.

Comparison with Similar Compounds

1-Bromo-4-(3-ethoxypropoxy)benzene can be compared with other bromobenzenes such as:

    Bromobenzene: A simpler compound with only a bromine substituent on the benzene ring.

    1-Bromo-4-methoxybenzene: Similar in structure but with a methoxy group instead of the ethoxypropoxy group.

    1-Bromo-4-ethoxybenzene: Contains an ethoxy group directly attached to the benzene ring without the propoxy linker.

The presence of the 3-ethoxypropoxy group in this compound provides additional functionalization possibilities, making it more versatile for various synthetic applications.

Properties

CAS No.

279262-29-2

Molecular Formula

C11H15BrO2

Molecular Weight

259.14 g/mol

IUPAC Name

1-bromo-4-(3-ethoxypropoxy)benzene

InChI

InChI=1S/C11H15BrO2/c1-2-13-8-3-9-14-11-6-4-10(12)5-7-11/h4-7H,2-3,8-9H2,1H3

InChI Key

CMWIKIOPQWVHOG-UHFFFAOYSA-N

Canonical SMILES

CCOCCCOC1=CC=C(C=C1)Br

Origin of Product

United States

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